molecular formula C33H29NO6S B11148721 ethyl 2-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate

ethyl 2-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11148721
M. Wt: 567.7 g/mol
InChI Key: FDWRFUJGAVPOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenyl group, a thiophene ring, and an ethyl ester moiety

Preparation Methods

The synthesis of ETHYL 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route starts with the preparation of the chromenyl intermediate, which is then coupled with a thiophene derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to streamline the production process .

Chemical Reactions Analysis

ETHYL 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

ETHYL 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C33H29NO6S

Molecular Weight

567.7 g/mol

IUPAC Name

ethyl 2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C33H29NO6S/c1-4-38-33(37)29-26(23-13-9-6-10-14-23)19-41-31(29)34-28(35)18-39-27-16-15-24-20(2)25(17-22-11-7-5-8-12-22)32(36)40-30(24)21(27)3/h5-16,19H,4,17-18H2,1-3H3,(H,34,35)

InChI Key

FDWRFUJGAVPOGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=C(C4=C(C=C3)C(=C(C(=O)O4)CC5=CC=CC=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.